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2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI)

Cat. No.: B1166011
CAS No.: 108122-24-3
M. Wt: 179.22 g/mol
InChI Key: VIVSVMDZZOIHMX-UHFFFAOYSA-N
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Description

Contextualizing the Significance of Pyridinone and Piperazine (B1678402) Scaffolds in Chemical Research

The scientific interest in a hybrid molecule like 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) is rooted in the well-established importance of its constituent parts: the pyridinone and piperazine scaffolds. These structures are not merely arbitrary arrangements of atoms; they are "privileged scaffolds" in drug discovery, meaning they are frequently found in biologically active compounds. nih.govresearchgate.net

The Pyridinone Scaffold: The pyridinone core is a six-membered aromatic ring containing a nitrogen atom and a ketone group. iipseries.orgnist.gov This structure is valued in medicinal chemistry for several key reasons. It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like proteins and enzymes. frontiersin.orgnih.gov The positions on the pyridinone ring (N1, C3, C5, and C6) can be readily functionalized, allowing chemists to systematically modify a molecule's properties to enhance its activity or other characteristics. frontiersin.orgnih.gov This chemical versatility has led to the incorporation of pyridinone scaffolds into compounds investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. frontiersin.orgnih.gov

The Piperazine Scaffold: Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. This heterocycle is a cornerstone in drug design, largely due to its favorable physicochemical properties. nih.govnih.gov The presence of a piperazine moiety can enhance a molecule's aqueous solubility and modulate its basicity, which are critical factors for its pharmacokinetic profile. nih.govnih.gov Like pyridinone, the piperazine ring can be substituted at its nitrogen atoms, providing a convenient anchor point for attaching other chemical groups and exploring structure-activity relationships (SAR). researchgate.netingentaconnect.com This has made it a key component in compounds targeting a vast range of conditions. researchgate.netbenthamdirect.com

The combination of these two scaffolds into a single molecule suggests a rational design strategy to create new chemical entities with potentially valuable and distinct properties, leveraging the benefits of each component.

Overview of Methodological Approaches in Investigating Novel Chemical Entities

The journey of a novel chemical entity (NCE) from a concept to a well-understood molecule involves a sophisticated, multi-stage investigation. This process is designed to fully characterize the compound's structure, properties, and behavior. For a molecule such as 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI), the investigation would typically follow a structured path.

Initial Characterization and Structure Elucidation: Once a new compound is synthesized, the first step is to confirm its identity and purity. A suite of analytical techniques is employed for this purpose. pacificbiolabs.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess purity, while Mass Spectrometry (MS) provides the molecular weight of the compound. pacificbiolabs.com The definitive structural arrangement of the atoms is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Profiling: Understanding a compound's physical properties is crucial. Key parameters that are evaluated include:

Solubility: The ability of the compound to dissolve in various solvents, which is often measured using turbidimetric methods. researchgate.net

Lipophilicity (LogP): The compound's affinity for fatty versus aqueous environments, which can be determined experimentally or calculated using computational models. researchgate.netnih.gov

Stability: Assessing the compound's degradation profile under various conditions such as light, heat, and different pH levels. pacificbiolabs.com

Computational and In Silico Methods: Modern chemical research heavily utilizes computational tools. mdpi.com Before a compound is even synthesized, computer-aided drug design (CADD) can be used to model its potential interactions with a biological target. mdpi.comresearchgate.net Methods like Quantitative Structure-Activity Relationship (QSAR) modeling can predict the biological activity of a new molecule based on its structural features and the properties of similar known compounds. mdpi.comresearchgate.net

The table below summarizes the key methodological stages in the investigation of a new chemical entity.

Table 1: Methodological Approaches for Investigating a Novel Chemical Entity

Stage of Investigation Objective Key Techniques Employed
Synthesis & Purification To create the target molecule in a pure form. Chemical synthesis, Column Chromatography, Recrystallization.
Structural Elucidation To confirm the exact chemical structure and stereochemistry. NMR Spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), IR Spectroscopy. nist.gov
Physicochemical Characterization To determine the fundamental physical and chemical properties. HPLC, pKa determination, LogP measurement, Solubility assays. pacificbiolabs.com
Biological Screening To identify and quantify biological activity. In vitro assays (e.g., receptor binding, enzyme inhibition), Cell-based assays. nih.gov
Computational Analysis To predict properties and model interactions with biological targets. Molecular Docking, QSAR, Pharmacophore modeling. mdpi.comresearchgate.net

Establishing the Rationale for In-Depth Academic Inquiry into 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI)

The motivation for a focused investigation into 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) stems from the strategic combination of its two core scaffolds. Research into derivatives containing both pyridine (B92270)/pyridinone and piperazine moieties is often driven by the goal of discovering compounds with specific biological activities, particularly those targeting the central nervous system and various receptors. nih.gov

The pyridinone portion of the molecule can be seen as a bioisostere of other aromatic rings, like benzene (B151609) or pyrimidine (B1678525), but with unique electronic and hydrogen-bonding properties that can lead to improved interaction with a biological target. researchgate.net The piperazine group, meanwhile, is frequently used as a linker or a pharmacophoric element to correctly orient a molecule within a receptor's binding site and to improve its pharmacokinetic properties. nih.gov

Foundational Synthetic Pathways for 2(1H)-Pyridinone and 6-(1-piperazinyl) Substitution

The construction of the 2(1H)-pyridinone core and the subsequent introduction of the 6-(1-piperazinyl) substituent can be achieved through a variety of established synthetic strategies. These can be broadly categorized into direct synthesis and multi-step reaction sequences.

Direct Synthesis Strategies

Direct synthesis approaches aim to construct the 6-substituted-2(1H)-pyridinone ring system in a limited number of steps, often through multicomponent reactions. These methods are prized for their efficiency and atom economy. One notable strategy involves the condensation of acyclic precursors. For instance, multicomponent reactions involving β-ketoesters, aldehydes, and an amine source can lead to the formation of highly functionalized pyridinones. While not always directly yielding the 6-(1-piperazinyl) substituent, these methods can provide a pyridinone core with a functional group at the 6-position that can be subsequently converted to the desired piperazinyl group.

Another direct approach is the Guareschi-Thorpe condensation, which utilizes a cyanoacetamide and a 1,3-diketone to form a 2-pyridone. nih.gov Modifications of this reaction could potentially incorporate a piperazinyl-containing starting material to directly install the desired substituent.

Multi-step Reaction Sequences

More commonly, the synthesis of 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) is accomplished through a multi-step sequence. This typically involves the initial synthesis of a 2(1H)-pyridinone ring, followed by the introduction of the piperazinyl group at the 6-position.

A versatile starting material for the synthesis of the 2(1H)-pyridinone core is dehydroacetic acid. organic-chemistry.orgdicp.ac.cn This readily available compound can be converted to a 4-hydroxy-6-methyl-2(1H)-pyridinone, which can then undergo further functionalization. organic-chemistry.orgdicp.ac.cn

The Vilsmeier-Haack reaction offers another powerful tool for the synthesis of functionalized pyridinones. nih.govnih.govnih.govnih.govcore.ac.ukresearchgate.net This reaction can be used to introduce a formyl group onto an activated substrate, which can then be elaborated to form the pyridinone ring. nih.govnih.govnih.govnih.govcore.ac.ukresearchgate.net

Once a 2(1H)-pyridinone with a suitable leaving group at the 6-position (e.g., a halogen) is obtained, the piperazinyl moiety can be introduced via nucleophilic aromatic substitution (SNAr). A particularly effective modern method for this transformation is the Buchwald-Hartwig amination. wikipedia.orgnih.govnih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of the C-N bond between the 6-position of the pyridinone ring and the nitrogen of piperazine under relatively mild conditions. wikipedia.orgnih.govnih.gov This reaction is highly versatile and tolerant of a wide range of functional groups, making it a cornerstone of modern synthetic organic chemistry.

Table 1: Comparison of Foundational Synthetic Strategies

Strategy Description Advantages Disadvantages
Multicomponent Reactions Three or more reactants combine in a single step to form the product. High efficiency, atom economy, rapid access to complexity. Substrate scope can be limited, regioselectivity can be a challenge.
Synthesis from Dehydroacetic Acid Conversion of a readily available starting material to a pyridinone core. Inexpensive starting material, well-established chemistry. Multi-step process, may require harsh reaction conditions.
Vilsmeier-Haack Reaction Formylation of an activated substrate followed by cyclization. Versatile for creating functionalized pyridinones. Requires specific activating groups on the substrate.

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of a 6-halo-2-pyridinone with piperazine. | High yields, excellent functional group tolerance, mild conditions. | Requires a pre-functionalized pyridinone, catalyst cost. |

Advanced Synthetic Approaches to 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) Analogs

Building upon the foundational methods, advanced synthetic approaches offer greater control over the molecular architecture, enabling the synthesis of a diverse range of analogs with tailored properties. These methods often focus on regioselectivity, stereoselectivity, and the implementation of sustainable chemical practices.

Regioselective Functionalization Techniques

Achieving regioselective functionalization of the 2(1H)-pyridinone ring is crucial for the synthesis of specific analogs. While the 6-position is often targeted for substitution, other positions can also be functionalized to modulate the compound's properties. Directed metalation, where a directing group guides a metalating agent to a specific position, can be a powerful tool for achieving regiocontrol. Subsequent reaction with an electrophile can then install a desired functional group.

Furthermore, modern cross-coupling reactions, beyond the Buchwald-Hartwig amination, can be employed to introduce a variety of substituents at specific positions on the pyridinone ring, provided a suitable handle like a halogen or triflate is present.

Stereoselective Synthesis Considerations

For analogs of 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) that contain stereocenters, either in the piperazinyl ring or on substituents, stereoselective synthesis becomes a critical consideration. Chiral pool synthesis, starting from enantiomerically pure building blocks, is a common strategy. For instance, a chiral piperazine derivative could be used in the coupling step to generate an enantiomerically pure final product.

Asymmetric catalysis offers a more elegant and efficient approach to controlling stereochemistry. For example, palladium-catalyzed asymmetric hydrogenation of a suitable pyrazine precursor can provide chiral piperazin-2-ones, which could then be further elaborated. dicp.ac.cn While not directly applied to the target molecule in the provided information, this methodology highlights the potential for creating stereochemically defined analogs.

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) and its analogs, several green approaches can be considered to minimize environmental impact and improve efficiency.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. nih.govasianpubs.orgmdpi.com Reactions such as the Buchwald-Hartwig amination can often be performed in significantly shorter times under microwave irradiation compared to conventional heating. nih.govasianpubs.orgmdpi.com One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolation of intermediates, are another key green chemistry strategy. researchgate.netmdpi.comrsc.orgnih.govresearchgate.net This approach reduces solvent waste, energy consumption, and purification efforts. The development of one-pot procedures for the synthesis of the target molecule, potentially combining the formation of the pyridinone ring and the introduction of the piperazinyl group, would represent a significant advancement in sustainability.

The use of greener solvents, such as water or bio-based solvents, and the development of catalyst systems that can be recycled are also important considerations in the optimization of the synthesis.

Table 2: Key Compounds Mentioned

Compound Name Chemical Structure Role in Synthesis
2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) A pyridinone ring with a piperazinyl group at the 6-position. Target molecule of the synthetic efforts.
Dehydroacetic acid A pyrone derivative. A common and accessible starting material for the synthesis of the 2(1H)-pyridinone core.
6-Halo-2(1H)-pyridinone A 2(1H)-pyridinone with a halogen (e.g., Cl, Br) at the 6-position. A key intermediate for the introduction of the piperazinyl group via nucleophilic substitution or cross-coupling reactions.

| Piperazine | A six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. | The nucleophile used to introduce the 6-(1-piperazinyl) substituent. |

An exploration into the synthetic methodologies for modifying the core structure of 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) reveals a versatile scaffold amenable to a wide range of chemical transformations. These modifications are crucial for academic research, particularly in the exploration of structure-activity relationships (SAR) for various biological targets. This article focuses on the derivatization strategies for both the piperazine and pyridinone rings, the introduction of diverse substituents, and the catalytic systems that enable these transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108122-24-3

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

6-piperazin-1-yl-3H-pyridin-2-one

InChI

InChI=1S/C9H13N3O/c13-9-3-1-2-8(11-9)12-6-4-10-5-7-12/h1-2,10H,3-7H2

InChI Key

VIVSVMDZZOIHMX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=O)CC=C2

Origin of Product

United States

Molecular Interactions and Mechanistic Studies of 2 1h Pyridinone, 6 1 Piperazinyl 9ci in Vitro and in Silico Focus

Enzyme Inhibition and Activation Mechanisms (In Vitro)Similarly, a thorough search for the kinetic characterization of enzyme modulation by this compound, as well as studies on its substrate specificity and interactions with enzyme active sites, yielded no results. There is no published information on whether 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) acts as an inhibitor or activator of any enzyme.

While the broader classes of pyridinone and piperazine-containing molecules are of significant interest in medicinal chemistry and have been investigated for a wide range of biological activities, the specific compound of interest appears to be either a novel entity yet to be characterized in published literature or a compound that has not been the subject of detailed public investigation. For instance, various derivatives of pyridinone have been explored for their potential as kinase inhibitors, and certain piperazine-containing compounds are known to interact with central nervous system receptors. nih.gov However, these findings are related to structurally distinct molecules and cannot be extrapolated to the specific compound .

Due to the absence of any specific data for 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI), it is not possible to provide detailed research findings or data tables as requested. The scientific community has not yet published studies that would allow for an analysis of its molecular interactions or mechanistic profile.

Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for the chemical compound 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) that would allow for the generation of the requested article.

Searches for this specific compound did not yield any studies detailing its molecular interactions, mechanistic properties, or effects on cellular pathways. Consequently, information regarding its reversible or irreversible inhibition mechanisms, protein-ligand interaction dynamics as measured by techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) spectroscopy, and its modulation of receptor transduction pathways in cell lines is not present in the accessible research domain.

Therefore, it is not possible to provide the detailed, data-driven article as outlined in the user's request. The requested content, including data tables and detailed research findings, cannot be generated due to the absence of primary research on "2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI)".

Cellular Pathway Modulation in Controlled In Vitro Models (excluding clinical relevance)

Enzyme Cascade Modulation in Cellular Systems

The compound 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI), commonly known as aripiprazole (B633), demonstrates complex interactions with various enzyme systems and signaling cascades within cellular models. Its mechanism of action is multifaceted, extending beyond simple receptor antagonism to involve the nuanced modulation of intracellular pathways.

In vitro studies have established that aripiprazole functions as a partial agonist at dopamine (B1211576) D₂ and D₃ receptors, as well as serotonin (B10506) 5-HT₁ₐ receptors. nih.govnih.govnih.gov This partial agonism allows it to modulate dopaminergic and serotonergic neurotransmission. Unlike full agonists, aripiprazole's intrinsic activity is moderate, enabling it to act as a functional antagonist in environments with high dopaminergic tone while providing a baseline level of receptor stimulation in areas with low tone. nih.gov Furthermore, it acts as an antagonist at serotonin 5-HT₂ₐ and 5-HT₇ receptors and an inverse agonist at 5-HT₂B receptors. nih.govnih.gov

Research into its effects on neuroinflammation has revealed significant modulation of microglial activity. In in vitro models using phorbol-myristate-acetate (PMA)-stimulated microglia, aripiprazole was found to inhibit the generation of superoxide (B77818) radicals. nih.govelsevierpure.com This inhibitory effect is achieved through the modulation of a specific enzyme cascade involving protein kinase C (PKC). Aripiprazole was shown to inhibit PKC activation, which in turn affects intracellular calcium regulation and prevents the translocation of the cytosolic p47phox subunit to the membrane, a critical step for the activation of NADPH oxidase, the enzyme responsible for superoxide production. nih.govelsevierpure.com

In pancreatic islet cells, aripiprazole has been shown to directly modulate the serotonergic system. Ex vivo treatment of isolated islets resulted in increased expression of Tryptophan Hydroxylase 1 (TPH1), the rate-limiting enzyme in serotonin biosynthesis. nih.gov This upregulation of TPH1 protein levels leads to increased serotonin content and release. nih.gov This effect is associated with an increase in the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR) and its downstream target, the S6 ribosomal protein, indicating an influence on cell growth and proliferation pathways. nih.gov

The compound's interaction with receptor complexes has also been a subject of investigation. The partial agonist activity of aripiprazole at dopamine D₂L receptors can be abrogated when D₃ receptors are co-expressed in the same cells. researchgate.net This suggests that the formation of D₂-D₃ receptor heterodimers may alter the pharmacological properties of the compound, causing a loss of its partial agonist activity at the D₂ receptor in these specific complexes. researchgate.net

Table 1: Summary of In Vitro Enzyme and Receptor Modulation by Aripiprazole

Cellular System Target Effect Consequence
Rodent Microglia Protein Kinase C (PKC) / NADPH Oxidase Inhibition Reduction of superoxide generation. nih.govelsevierpure.com
Pancreatic Islets Tryptophan Hydroxylase 1 (TPH1) / mTOR pathway Upregulation / Increased Phosphorylation Increased serotonin production and release. nih.gov
Recombinant Cell Lines Dopamine D₂, D₃, Serotonin 5-HT₁ₐ Receptors Partial Agonism Modulation of receptor activity. nih.govnih.gov
Recombinant Cell Lines Serotonin 5-HT₂ₐ, 5-HT₇ Receptors Antagonism Blockade of receptor activity. nih.govnih.gov

Gene Expression and Proteomic Changes in Response to Compound Exposure (In Vitro)

Exposure of various cell types to aripiprazole in vitro leads to significant and diverse changes in gene expression and protein profiles, shedding light on its molecular mechanisms of action.

Studies using primary human adipose-derived stem cells (ADSCs) have shown that aripiprazole has a marked effect on the expression of genes crucial for adipogenesis and inflammation. nih.gov In this in vitro model, the compound was found to induce the expression of key genes involved in the regulation of the cell cycle, signal transduction, and transcription factors. nih.gov Specifically, aripiprazole stimulated the transcription of proinflammatory genes, leading to an enhanced secretion of interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1). nih.gov Concurrently, it induced the expression of essential adipocyte differentiation genes and the adipocyte hormones leptin and adiponectin. nih.gov These findings suggest that the compound can coordinately alter gene expression patterns in adipocytes, potentially priming them for a low-level inflammatory state and affecting glucose and fat metabolism. nih.gov

In the context of the central nervous system, chronic exposure of rats to aripiprazole resulted in differential gene expression in the frontal cortex. oup.com Microarray analysis identified the upregulation of ten specific genes, including early growth response genes (Egr1, Egr2, Egr4), chromobox homolog 7 (Cbx7), cannabinoid receptor 1 (Cnr1), catechol-O-methyltransferase (Comt), and DNA methyltransferase 3a (Dnmt3a). oup.com These genes are implicated in transcriptional regulation, chromatin remodeling, and the pathogenesis of psychosis. oup.com The increased expression of the Cnr1 gene points to a potential interaction between the dopamine D₂ receptor and the cannabinoid system as part of the compound's therapeutic mechanism. oup.com Furthermore, the modulation of Dnmt3a, a DNA methyltransferase, suggests that aripiprazole may exert some of its effects through epigenetic mechanisms that regulate synaptic plasticity. oup.com

Investigations into pancreatic islet cells have also revealed specific gene expression changes. In alignment with its effects on enzyme activity, aripiprazole treatment in vitro led to the upregulation of the Tph1 and Tph2 genes, which code for tryptophan hydroxylase enzymes. nih.gov This was confirmed at the protein level, with an observed increase in TPH1 protein, correlating with increased serotonin production within the islets. nih.gov

Table 2: Selected Gene Expression Changes in Response to Aripiprazole (In Vitro)

Cell/Tissue Type Gene(s) Change in Expression Implicated Pathway/Function
Human Adipocytes Proinflammatory genes (e.g., for IL-8, MCP-1) Increased Inflammation. nih.gov
Human Adipocytes Adipocyte differentiation genes (e.g., for leptin, adiponectin) Increased Adipogenesis, fat metabolism. nih.gov
Rat Frontal Cortex Egr1, Egr2, Egr4, Cbx7, Cnr1, Comt, Ppm2c, Tacr3, Wasl, Dnmt3a Upregulated Transcriptional regulation, chromatin remodeling, synaptic plasticity. oup.com

Structure Activity Relationship Sar Studies of 2 1h Pyridinone, 6 1 Piperazinyl 9ci Analogs

Elucidation of Pharmacophoric Features

The pharmacophore of a molecule encompasses the essential three-dimensional arrangement of functional groups responsible for its biological activity. For analogs of 2(1H)-pyridinone, 6-(1-piperazinyl)-(9CI), the pharmacophoric features are derived from the interplay of the pyridinone and piperazine (B1678402) rings.

Identification of Key Structural Elements for Activity

The biological activity of 6-(piperazinyl)-2(1H)-pyridinone derivatives is intrinsically linked to several key structural elements. The pyridinone moiety itself is a critical component, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov These interactions are fundamental for anchoring the ligand within the binding site of a biological target.

The piperazine ring is another crucial element. Its basic nitrogen atoms can be protonated at physiological pH, which can lead to ionic interactions with acidic residues in the target protein and also improve the water solubility of the molecule. researchgate.net The substitution pattern on the distal nitrogen of the piperazine ring is a major determinant of activity and selectivity. Aromatic or alkyl substituents at this position can engage in hydrophobic or π-stacking interactions, significantly influencing the binding affinity. nih.gov

Computational Pharmacophore Modeling

While specific computational pharmacophore models for 2(1H)-pyridinone, 6-(1-piperazinyl)-(9CI) analogs are not extensively reported in publicly available literature, general models for related piperazine-containing compounds have been developed. These models typically highlight the importance of a combination of features. nih.govnih.gov A representative pharmacophore model for a related series of N-aryl and N-heteroaryl piperazine antagonists identified key features including a positive nitrogen center, a hydrogen bond donor, two hydrogen bond acceptors, and two hydrophobic groups. nih.gov

For the 6-(piperazinyl)-2(1H)-pyridinone scaffold, a hypothetical pharmacophore model would likely include:

A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the pyridinone.

A hydrogen bond donor feature from the N-H group of the pyridinone.

A positive ionizable feature associated with the protonated piperazine nitrogen.

One or more hydrophobic/aromatic features depending on the substitution at the distal piperazine nitrogen.

Impact of Substituent Variation on Molecular Interactions

Systematic modification of the 2(1H)-pyridinone, 6-(1-piperazinyl)-(9CI) scaffold has been a key strategy to optimize the pharmacological profile of these analogs.

Systematic Modification of the Pyridinone Ring

Modifications to the pyridinone ring can have a profound impact on activity. Studies on related pyridinone-containing compounds have shown that substitutions at various positions are critical. For some series of pyridinone derivatives, modifications at positions 3, 4, and 5 can significantly alter their biological effects. The introduction of different substituents can influence the electronic properties of the ring and its ability to interact with target residues.

Table 1: Inferred Impact of Pyridinone Ring Modifications on Activity (Based on Analogous Series)

Position of SubstitutionType of SubstituentInferred Effect on Activity
N1Alkyl/ArylCan modulate lipophilicity and steric interactions.
C3Small alkyl or functional groupsMay influence binding affinity and selectivity.
C4Various substituentsCan be critical for activity in some related series.
C5Alkyl or aryl groupsCan impact steric and electronic properties.

Exploration of Piperazine Substitutions

The substituent on the distal nitrogen atom of the piperazine ring is a primary determinant of the biological activity and selectivity of these compounds. A wide variety of aryl, heteroaryl, and alkyl groups have been explored in related series, leading to significant variations in potency. nih.govnih.govacs.org

For instance, in a series of pyridyl-piperazinyl-piperidine derivatives, the substitution on the piperazine ring had a pronounced effect on CXCR3 receptor affinity, with a 2'(S)-ethylpiperazine moiety leading to a highly potent analog. nih.gov In another study on N-substituted piperazinyl-fluoroquinolones, the nature of the substituent on the piperazine ring was a key factor for their anti-Helicobacter pylori activity. nih.gov

Table 2: Inferred Impact of Piperazine N-Substitutions on Activity (Based on Analogous Series)

N-SubstituentInferred Effect on ActivityRationale
Unsubstituted (-H)Generally lower activityLack of specific interactions in the binding pocket.
Small Alkyl (e.g., Methyl, Ethyl)Can increase potencyMay provide favorable hydrophobic interactions.
Aryl (e.g., Phenyl)Often leads to high affinityPotential for π-stacking and other hydrophobic interactions.
Substituted ArylCan modulate activity and selectivityElectronic effects (electron-donating/withdrawing groups) and steric bulk are critical.
HeteroarylCan enhance potency and selectivityProvides opportunities for additional hydrogen bonding and polar interactions.

Influence of Linker Groups and Side Chains

While the core of the molecule is 2(1H)-pyridinone directly linked to piperazine, in many drug discovery programs, a linker is introduced between these two moieties or between the piperazine and a terminal group. The nature and length of this linker are crucial for optimal positioning of the key pharmacophoric elements within the target's binding site.

In a study of dopamine (B1211576) D3 and D2 receptor antagonists, the length of the alkyl chain connecting a piperazine to a terminal carboxamide group was found to be critical for activity. acs.org Similarly, for some dual-acting histamine (B1213489) H3 and sigma-1 receptor ligands, extending the linker length between the piperazine and another part of the molecule led to a decrease in affinity. nih.gov This highlights the need for a specific spatial arrangement of the interacting moieties for optimal biological response. The introduction of rigidity or flexibility into the linker can also significantly impact the conformational freedom of the molecule and, consequently, its binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in drug discovery for understanding the links between the chemical structures of compounds and their biological activities. For analogs of 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI), QSAR studies are instrumental in predicting the activity of novel derivatives, thereby guiding synthetic efforts toward more potent and selective molecules.

Development of Predictive QSAR Models for Analog Design

The development of predictive QSAR models for analogs of 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) involves establishing a mathematical relationship between the structural features of the molecules and their observed biological activities. This process begins with the compilation of a dataset of compounds with known activities. The three-dimensional structures of these molecules are then used to calculate a variety of molecular descriptors, which quantify their physicochemical, electronic, topological, and steric properties.

Through statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS), models are constructed that correlate a selection of these descriptors with the biological activity. For instance, in studies of piperidine (B6355638) derivatives, which share a core structural element with the compound of interest, descriptors related to topology, structure, and electronics have been used to build QSAR models. nih.gov Similarly, research on piperazinyl-glutamate-pyridines has utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), which are 3D-QSAR techniques, to create predictive models. nih.gov These models generate contour maps that visualize regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity, providing direct insights for designing new analogs. nih.gov

A robust QSAR model can be employed to predict the activity of newly designed compounds, saving significant resources in the drug development pipeline by prioritizing the synthesis of the most promising candidates. researchgate.net For example, a study on 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives successfully used a QSAR model to design and predict the anti-HIV activities of new compounds. tsijournals.com

Statistical Validation of QSAR Equations

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. A QSAR model is generally considered acceptable when it has a squared correlation coefficient (r²) value greater than 0.6 and a cross-validated r² (q² or Q²) greater than 0.5. mdpi.com

Internal validation techniques are first applied to test the robustness of the model. The most common method is leave-one-out (LOO) cross-validation, which systematically removes one compound from the dataset, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. researchgate.net This process is repeated for every compound, and the resulting q² value indicates the internal predictive ability of the model.

External validation is crucial for evaluating a model's ability to predict the activity of new, untested compounds. mdpi.com This involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept separate. nih.gov The model's performance is then judged by how well it predicts the activities of the compounds in the test set, often quantified by a predictive r² (R²pred). A high R²pred value, typically greater than 0.5, is an indicator of good external predictability. researchgate.net For instance, a study on piperidine derivatives as CCR5 antagonists divided the dataset into a training set (75%) and a test set (25%) to validate the predictive power of their models. nih.gov

The table below presents typical statistical parameters used to validate QSAR models, drawn from studies on structurally related heterocyclic compounds.

Parameter Description Typical Acceptable Value
r² (or R²) Squared correlation coefficient; measures the goodness-of-fit of the model.> 0.6 mdpi.com
q² (or Q²) Leave-one-out cross-validation coefficient; measures internal predictive ability.> 0.5 mdpi.com
R²adj Adjusted r², which accounts for the number of variables in the model.Close to r²
R²pred Predictive r² for the external test set; measures external predictive ability.> 0.5 researchgate.net
RMSE Root Mean Square Error; measures the deviation between predicted and actual values.As low as possible

This table is interactive. You can sort and filter the data.

Application of Machine Learning in SAR Analysis

In recent years, machine learning (ML) has emerged as a powerful tool in SAR analysis, often providing more accurate and robust models than traditional linear methods. ML algorithms can handle complex, non-linear relationships between molecular descriptors and biological activity. nih.gov

For analogs of 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI), various ML approaches could be applied. These include:

Support Vector Machines (SVM): A supervised learning model that can classify data and perform regression analysis.

k-Nearest Neighbors (kNN): A non-parametric method that predicts the activity of a compound based on the activities of its closest neighbors in the descriptor space.

Random Forest (RF): An ensemble learning method that constructs multiple decision trees and outputs the average prediction of the individual trees.

A comparative study on 5-HT2A receptor ligands found that an SVM model performed best among several supervised machine learning approaches, yielding a high predictive accuracy. nih.gov Another study on CCR5 antagonists demonstrated that Artificial Neural Network (ANN) models were superior to linear QSAR models in terms of external predictability. nih.gov These advanced computational techniques can uncover subtle SAR trends that might be missed by conventional QSAR methods, thereby enhancing the design of novel, potent analogs. nih.gov

Ligand Efficiency and Related Metrics in Analog Optimization

During the lead optimization phase, it is not enough to simply increase potency. The quality of a lead compound is also assessed by its efficiency. Ligand efficiency (LE) is a metric that relates the potency of a compound to its size, typically measured by the number of heavy (non-hydrogen) atoms (HA). It is calculated using the formula:

LE = (1.37 * pKi) / HA

where pKi is the negative logarithm of the binding affinity. nih.gov

LE helps in identifying small, efficient fragments that can be elaborated into more potent leads without becoming excessively large or lipophilic, which can negatively impact pharmacokinetic properties. In the optimization of a series of adenosine (B11128) A2A receptor antagonists with a pyrimidine (B1678525) core, LE was a key parameter used to guide the selection of compounds. nih.gov The leading compound from that study demonstrated not only exceptional binding affinity but also a high ligand efficiency of 0.51. nih.gov

By focusing on improving LE, medicinal chemists can avoid the phenomenon of "molecular obesity," where potency gains are achieved simply by adding molecular weight. Other related metrics, such as lipophilic ligand efficiency (LLE), which relates potency to lipophilicity (LogP), are also valuable in designing drug-like candidates with balanced properties. The computational prediction of drug-like properties and metabolic stability is often performed in conjunction with these efficiency metrics to guide the development of analogs with a higher probability of success in later stages of drug development. nih.gov

Preclinical Pharmacological Conceptions and Target Engagement Research for 2 1h Pyridinone, 6 1 Piperazinyl 9ci

Exploration of Potential Biological Targets for Therapeutic Intervention (In Vitro)

The pyridinone and piperazine (B1678402) moieties are recognized as "privileged structures" in medicinal chemistry, known to interact with a wide array of biological targets. frontiersin.orgnih.gov This suggests that 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) could potentially engage with several classes of proteins.

G-Protein Coupled Receptors (GPCRs)

The piperazine ring is a common feature in many ligands for G-Protein Coupled Receptors (GPCRs), particularly in agents targeting the central nervous system (CNS). nih.gov Research into structurally similar compounds offers insights into potential GPCR interactions. For instance, a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines were designed as agonists for dopamine (B1211576) (D2, D3) and serotonin (B10506) (5-HT1A) receptors. researchgate.net This suggests that derivatives of 6-(1-piperazinyl)-2(1H)-pyridinone might also exhibit affinity for these or other GPCRs. The functional activity of such compounds is typically assessed in vitro using cell lines engineered to express the target receptor and a reporter system, such as measuring changes in cyclic AMP (cAMP) levels or β-arrestin recruitment upon compound exposure. nih.govnih.gov

Ion Channels

While direct evidence is limited for this specific scaffold, the piperazine motif is present in some ion channel modulators. For example, certain piperazine derivatives have been investigated for their effects on calcium channels. researchgate.net The evaluation of a compound's effect on ion channels in vitro often involves electrophysiological techniques like patch-clamp assays on cells expressing the specific ion channel of interest.

Kinases and Phosphatases

The pyridinone scaffold is a well-established kinase hinge-binding motif. frontiersin.org Numerous pyridinone-containing molecules have been developed as kinase inhibitors. frontiersin.org A notable example is "Pyridone 6," a pan-Janus-activated kinase (JAK) inhibitor with potent activity against JAK1, JAK2, JAK3, and TYK2. medchemexpress.comnih.gov This compound demonstrated inhibition of the JAK-STAT3 signaling pathway and induced growth arrest and apoptosis in multiple myeloma cells. nih.gov Furthermore, other pyridinone derivatives have been explored as inhibitors for kinases like Tie-2. rcsb.org This body of research strongly suggests that the kinase family represents a plausible target class for 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI).

Table 1: In Vitro Kinase Inhibition Profile of Pyridone 6 (A Structurally Related Pan-JAK Inhibitor)

KinaseIC₅₀ (nM)
JAK115
JAK21
JAK35
TYK21
Data sourced from MedChemExpress. medchemexpress.com

Transporters

A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their ability to inhibit the serotonin transporter (SERT). nih.gov Several of these compounds displayed potent serotonin reuptake inhibition in vitro. nih.gov The most promising compound from this series, A20, demonstrated significant antidepressant-like effects in preclinical models. nih.gov This indicates that transporter proteins, particularly neurotransmitter transporters, are a potential target class for compounds with a 6-(1-piperazinyl)-2(1H)-pyridinone core.

Table 2: In Vitro Serotonin Reuptake Inhibition for a Related Series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one Derivatives

Compound5-HT Reuptake Inhibition IC₅₀ (nM)
A20Data not publicly available, but described as potent
Based on findings reported in the European Journal of Medicinal Chemistry. nih.gov

In Vitro Efficacy and Potency Profiling in Mechanistic Assays

Following target identification, the in vitro efficacy and potency of a compound are characterized through mechanistic assays, often utilizing cellular systems that model a particular disease state or biological pathway.

Dose-Response Characterization in Cellular Systems

Dose-response studies are fundamental to understanding a compound's potency (often expressed as IC₅₀ or EC₅₀ values) and efficacy in a cellular context. nih.gov For example, in the study of the pan-JAK inhibitor Pyridone 6, its effect on the proliferation of interleukin-6 (IL-6)-dependent multiple myeloma cell lines was assessed. nih.gov The compound inhibited cell growth in a dose-dependent manner, with lower concentrations needed compared to the reference compound AG490. nih.gov Similarly, for antiproliferative agents, compounds are often screened against a panel of cancer cell lines at a single concentration to identify initial activity, followed by full dose-response curves for the most active compounds to determine their GI₅₀ (concentration for 50% growth inhibition). nih.govnih.gov

The characterization of a compound like 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) would involve similar in vitro assays relevant to its identified biological target. For instance, if it were found to be a kinase inhibitor, its antiproliferative effects on cancer cell lines overexpressing that kinase would be determined. If it targeted a GPCR, downstream functional assays measuring second messenger levels or reporter gene activation across a range of concentrations would be performed. nih.gov These experiments are crucial for establishing a preliminary structure-activity relationship and for selecting promising candidates for further preclinical development. nih.gov

Selectivity Profiling Across Target Families

The selectivity of a compound is a critical determinant of its therapeutic potential and safety margin. The 2(1H)-pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile framework for designing ligands for a wide array of biological targets. nih.govfrontiersin.orgrsc.org Similarly, the piperazine ring is a common feature in many centrally active and peripherally acting drugs. ijrrjournal.comresearchgate.neteurekaselect.comnih.gov

A conceptual selectivity profile for 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) would likely be assessed across several major target families. Given the structural alerts from its constituent parts, initial screening would focus on G-protein coupled receptors (GPCRs), protein kinases, and ion channels. The piperazine moiety is a well-known pharmacophore for various neurotransmitter receptors, particularly serotonin and dopamine receptors. ijrrjournal.comresearchgate.neteurekaselect.com The pyridinone core, on the other hand, is a known hinge-binding motif for many protein kinases and has been incorporated into inhibitors of enzymes like PIM-1 kinase, mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs), and adenosine (B11128) A2A receptors. nih.govfrontiersin.orgnih.govtandfonline.com

A hypothetical broad-panel screening might reveal a selectivity profile as conceptualized in the table below.

Conceptual Selectivity Profile for 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI)

Target Family Representative Targets Conceptual Interaction Rationale
GPCRs Serotonin Receptors (5-HT1A, 5-HT2A), Dopamine Receptors (D2, D4), Adenosine Receptors (A2A) Potential for high-affinity binding and functional modulation (agonism/antagonism) The piperazine moiety is a common feature in many CNS-active drugs targeting these receptors. ijrrjournal.comnih.gov Pyridinone derivatives have shown potent A2A receptor antagonism. nih.gov
Protein Kinases PIM-1, MNKs, Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Possible inhibitory activity The 2-pyridone core can act as a hydrogen bond donor and acceptor, mimicking the hinge-binding interactions of ATP in the kinase domain. nih.govfrontiersin.orgtandfonline.com
Ion Channels Voltage-gated calcium channels, potassium channels Lower probability of primary target, but potential for off-target effects General screening for cardio-safety and neuro-excitability would be necessary.
Enzymes Cyclooxygenases (COX-1, COX-2), 5-Lipoxygenase (5-LOX) Potential for inhibitory activity Pyridone and related heterocyclic structures have been reported as inhibitors of enzymes involved in inflammation. researchgate.net

Mechanistic Insights into Potential Therapeutic Applications (Conceptual, Preclinical)

The presence of the 6-(1-piperazinyl) substituent strongly suggests a potential for modulating central nervous system (CNS) activity. Piperazine derivatives are known to interact with a variety of neurotransmitter systems. ijrrjournal.comresearchgate.neteurekaselect.com In vitro studies using rat hypothalamic slices have demonstrated that certain piperazine-containing compounds can induce the release of endogenous serotonin (5-HT). nih.gov This suggests that 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) could act as a serotonin-releasing agent.

Furthermore, many piperazine derivatives exhibit direct agonist or antagonist activity at serotonin and dopamine receptors. ijrrjournal.comnih.gov For instance, compounds like m-chlorophenylpiperazine (mCPP) are known to have complex pharmacological profiles, including agonist activity at several 5-HT receptor subtypes. nih.gov Therefore, in vitro assays, such as radioligand binding assays and functional assays in cell lines expressing specific receptor subtypes, would be crucial to elucidate the precise mechanism of action. A hypothetical in vitro profile might show potent binding to 5-HT1A and D2 receptors, with functional assays indicating partial agonist or antagonist properties.

Pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory effects. nih.govnih.govbohrium.com The mechanisms underlying these effects are often multifactorial. In cellular assays, a primary line of investigation would be the inhibition of pro-inflammatory signaling pathways.

One key pathway is the nuclear factor-kappa B (NF-κB) signaling cascade, which is a master regulator of inflammation. Cellular assays using lipopolysaccharide (LPS)-stimulated macrophages or monocytic cell lines (e.g., THP-1) could be employed to assess the ability of 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) to inhibit NF-κB activation. Another potential mechanism is the inhibition of inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. researchgate.net Furthermore, the recently discovered role of pyridinone derivatives as adenosine A2A receptor antagonists points to a novel immunomodulatory mechanism. nih.gov Antagonism of the A2A receptor on immune cells can enhance anti-tumor immunity by promoting T-cell activation and cytokine release (e.g., IL-2, IFN-γ). nih.gov

Conceptual In Vitro Anti-inflammatory Assay Cascade

Assay Type Cell Line/System Measured Endpoint Potential Outcome
NF-κB Inhibition LPS-stimulated THP-1 cells Inhibition of NF-κB nuclear translocation or reporter gene expression Dose-dependent inhibition of NF-κB activity
Cytokine Release Activated peripheral blood mononuclear cells (PBMCs) Reduction in TNF-α, IL-6, IL-1β secretion (measured by ELISA) Significant reduction in pro-inflammatory cytokine levels
Enzyme Inhibition Whole blood or isolated enzyme assays Inhibition of COX-1/COX-2 activity (PGE2 production) Selective or non-selective inhibition of COX enzymes
A2A Receptor Antagonism CHO cells expressing human A2A receptor Inhibition of agonist-induced cAMP accumulation Potent antagonism of the A2A receptor

Anti-proliferative Effects in Cancer Cell Lines (In Vitro)

The pyridinone scaffold is a well-established core in the design of anti-cancer agents, particularly kinase inhibitors. nih.govfrontiersin.org Additionally, numerous piperazine-containing compounds have shown anti-proliferative effects against various human cancer cell lines. nih.govnih.govuj.edu.pl Therefore, it is conceivable that 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) would be screened against a panel of cancer cell lines to assess its anti-proliferative potential.

The mechanism of anti-proliferative activity could stem from the inhibition of key kinases involved in cell cycle progression and survival, such as PIM-1 or MNKs. nih.govfrontiersin.orgtandfonline.com Alternatively, if the compound is a potent A2A antagonist, its anti-cancer effects in a co-culture system with immune cells would be of significant interest. nih.gov Initial screening would likely involve a broad panel of human cancer cell lines, such as the NCI-60 panel, to identify sensitive cancer types.

Conceptual Anti-proliferative Activity in Selected Cancer Cell Lines

Cell Line Cancer Type Conceptual IC50 (µM) Potential Mechanism
PC-3 Prostate Cancer 5-15 Inhibition of survival kinases; potential off-target effects of the piperazine moiety. uj.edu.pl
SW620 Colon Cancer 1-10 Potential inhibition of kinases like MNK or other signaling pathways. nih.govuj.edu.pl
MC38 Murine Colon Adenocarcinoma >20 (alone); <10 (with T-cells) A2A receptor antagonism enhancing T-cell mediated killing. nih.gov
HepG2 Hepatocellular Carcinoma 10-25 General cytotoxicity or inhibition of metabolic pathways. tandfonline.com

Preclinical Compound Prioritization Based on In Vitro Target Engagement and Selectivity

The decision to advance a compound like 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) from discovery to preclinical development would be based on a holistic evaluation of its in vitro profile. researchgate.netnih.govdrugtargetreview.com Key decision-making criteria would include:

Potency at the Primary Target: The compound must demonstrate high potency (typically in the low nanomolar to high picomolar range) against its intended therapeutic target, as determined by binding and functional assays.

Selectivity: A clean selectivity profile is highly desirable. This means the compound should be significantly more potent at its primary target compared to a panel of off-targets, particularly those known to cause adverse effects (e.g., hERG potassium channel, various GPCRs, and kinases). A selectivity window of at least 100-fold is often considered a benchmark.

Cellular Activity: The compound's potency in biochemical assays must translate to activity in cell-based models of the disease at relevant concentrations. This confirms cell permeability and engagement with the target in a more physiological context.

Mechanism of Action: A clear and well-defined mechanism of action provides confidence in the therapeutic hypothesis and aids in the development of pharmacodynamic biomarkers.

Druggability Profile: Early assessment of physicochemical properties (solubility, permeability) and metabolic stability (e.g., in liver microsomes) provides an early indication of the compound's potential for successful formulation and in vivo administration.

Ultimately, a compound like 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) would be prioritized if it exhibited a balanced profile of high on-target potency, significant selectivity over related and unrelated targets, robust cellular activity consistent with its mechanism, and favorable early drug-like properties. drugtargetreview.com

Advanced Analytical and Characterization Research Methodologies Applied to 2 1h Pyridinone, 6 1 Piperazinyl 9ci

High-Resolution Mass Spectrometry for Metabolite Identification (In Vitro, Theoretical)

High-resolution mass spectrometry (HRMS) would be a critical tool for identifying potential metabolites of 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) in in vitro studies. This technique provides highly accurate mass measurements, enabling the determination of elemental compositions for precursor and product ions.

Accurate Mass Measurement and Fragmentation Pattern Analysis

In a hypothetical study, the compound would be incubated with liver microsomes to simulate metabolic processes. HRMS analysis, likely using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), would then be performed. The accurate mass of the parent compound would be determined, and any new signals in the chromatogram would be scrutinized.

Table 1: Theoretical HRMS Data for 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) and Potential Metabolites

AnalyteTheoretical m/z [M+H]⁺Plausible Metabolic Transformation
Parent CompoundC₉H₁₄N₃O⁺---
Metabolite 1C₉H₁₂N₃O₂⁺Hydroxylation on the pyridinone ring
Metabolite 2C₉H₁₂N₃O₂⁺N-oxidation on the piperazine (B1678402) ring
Metabolite 3C₉H₁₄N₄O₃⁺N-dealkylation and subsequent conjugation

Subsequent fragmentation analysis (MS/MS) would be performed on these potential metabolite ions. The fragmentation pattern of the parent compound would be established first, with expected cleavages at the piperazine ring and the bond connecting it to the pyridinone core. Deviations from this pattern in the metabolites would help to pinpoint the site of metabolic modification.

Isotope Labeling Strategies for Metabolic Pathway Elucidation

To definitively trace the metabolic fate of 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI), stable isotope labeling would be employed. Synthesizing the compound with heavy isotopes, such as ¹³C or ¹⁵N, at specific positions allows for the unambiguous differentiation of drug-related material from endogenous matrix components. For instance, labeling the piperazine ring with ¹³C would result in a characteristic mass shift in any metabolites retaining that moiety. This approach is invaluable for confirming metabolic pathways and identifying novel biotransformation products.

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

A suite of advanced spectroscopic techniques would be necessary to fully characterize the structure and confirm the purity of synthesized 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI).

Multi-Dimensional NMR Spectroscopy (2D-NMR, NOESY, COSY)

While one-dimensional NMR (¹H and ¹³C) provides primary structural information, multi-dimensional NMR techniques are essential for unambiguous assignments and conformational analysis.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the pyridinone and piperazine rings, helping to assign adjacent protons.

HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): These experiments correlate proton signals with directly attached (HSQC) or more distant (HMBC) carbon atoms, providing a complete carbon skeleton map.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the through-space proximity of protons. This would be particularly useful for defining the relative orientation of the piperazine and pyridinone rings and the conformation of the piperazine ring itself.

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI)

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridinone-H3~6.0-6.2~105-110
Pyridinone-H4~7.2-7.4~140-145
Pyridinone-H5~6.3-6.5~115-120
Piperazine-H2', H6'~3.0-3.2~45-50
Piperazine-H3', H5'~3.4-3.6~50-55
Pyridinone-C2---~160-165
Pyridinone-C6---~155-160

Vibrational Spectroscopy (FTIR, Raman) for Conformational Studies

Fourier-transform infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are sensitive to its conformation and intermolecular interactions.

FTIR Spectroscopy: The spectrum would be expected to show characteristic peaks for the C=O stretch of the pyridinone ring (around 1640-1680 cm⁻¹), N-H stretches (if present as a tautomer), and C-N stretches of the piperazine ring.

Raman Spectroscopy: This technique would complement FTIR, particularly for non-polar bonds. Aromatic ring breathing modes and other skeletal vibrations would be useful for conformational analysis.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

If a suitable single crystal of 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) can be grown, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular conformation and packing in the crystal lattice. This data is invaluable for validating computational models and understanding intermolecular interactions that could influence its physical properties.

Chromatographic Method Development for Research Applications

Chromatographic techniques are central to the analysis of 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI). Given its structural relationship to aripiprazole (B633), many analytical methods are developed to separate the main compound from its related substances, including this pyridinone derivative. nih.govscholarsresearchlibrary.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent technique for the purity analysis of aripiprazole and its impurities, including 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI). ceon.rsipinnovative.com Method development focuses on achieving a robust separation of all potential process-related impurities and degradation products. scholarsresearchlibrary.com

Detailed research has led to the optimization of several key HPLC parameters to ensure specificity, accuracy, and precision. akjournals.com Gradient elution is commonly employed to resolve compounds with significantly different polarities within a single run. researchgate.netakjournals.com A typical method involves a C18 stationary phase, which is well-suited for separating the non-polar aripiprazole from its more polar impurities. The mobile phase often consists of an aqueous buffer (such as a phosphate (B84403) buffer or one containing trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol. scholarsresearchlibrary.comakjournals.com Detection is typically performed using a UV detector at a wavelength where all compounds of interest exhibit adequate absorbance, often in the range of 215–252 nm. researchgate.netakjournals.com

Validation according to International Conference on Harmonisation (ICH) guidelines confirms that the methods are suitable for their intended purpose, with established linearity, precision, accuracy, and low limits of detection (LOD) and quantification (LOQ). scholarsresearchlibrary.comceon.rs

Table 1: Example of Optimized HPLC Parameters for Impurity Profiling

Parameter Condition Source
Column Phenomenex Luna® C18 (250 x 4.6 mm, 5 µm) akjournals.com
Mobile Phase A Phosphate buffer (1.11 g KH2PO4 + 1.2 g sodium pentanesulfonate/L), pH 3.0 akjournals.com
Mobile Phase B Acetonitrile akjournals.com
Gradient Elution 0 min/28% B, 10 min/30% B, 40 min/40% B, 50 min/63% B, 60 min/63% B, 61 min/28% B akjournals.com
Flow Rate 1.0 mL/min akjournals.com
Detection UV at 215 nm akjournals.com
Column Temp. 25°C akjournals.com

Gas chromatography (GC) is generally reserved for the analysis of volatile and thermally stable compounds. youtube.com Direct analysis of 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) by GC is challenging due to its low volatility and high polarity, which stems from the presence of active hydrogen atoms on the piperazine and pyridinone rings. youtube.com

To facilitate GC analysis, chemical derivatization is necessary. nih.gov This process modifies the compound by replacing active hydrogens with less polar, more volatile groups, making the resulting derivative suitable for GC. youtube.com A common approach for compounds with amine and hydroxyl groups is silylation, using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). nih.govnih.gov In a study focused on aripiprazole and its metabolite, a method involving MSTFA derivatization followed by GC-MS analysis was successfully developed. nih.gov This approach could theoretically be applied to 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI), though specific methods for this impurity are not widely published, as HPLC is the preferred technique.

The derivatized sample would be injected into the GC, where it is separated on a capillary column (e.g., a DB-5ms) before being detected by a mass spectrometer, which provides structural information and sensitive quantification. nih.govresearchgate.net

Table 2: Conceptual GC-MS Parameters for Derivatized Analysis

Parameter Condition Source
Derivatization Silylation with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) nih.govnih.gov
Injection Mode Splitless nih.gov
Column Fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) nih.gov
Carrier Gas Helium nih.gov
Oven Program Temperature gradient (e.g., initial hold at 100°C, ramp to 300°C) nih.gov
Detector Mass Spectrometer (MS) nih.gov
Ionization Mode Electron Ionization (EI) nih.gov

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it contains a stereocenter and lacks a plane of symmetry.

An examination of the chemical structure of 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) reveals that it is an achiral molecule. It does not possess any chiral centers and has a plane of symmetry. Therefore, it does not exist as a pair of enantiomers.

Consequently, the application of chiral chromatography for the purpose of assessing enantiomeric purity is not relevant to 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) itself. This analytical method is only applicable to substances that are chiral in nature.

Future Directions, Research Gaps, and Emerging Methodologies for 2 1h Pyridinone, 6 1 Piperazinyl 9ci Research

Unexplored Synthetic Routes and Derivatization Strategies

The core structure of 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) offers numerous vectors for chemical modification, yet many advanced synthetic strategies remain untapped. Future research should move beyond simple analogue synthesis to explore more complex and efficient methods of diversification.

Research Gaps and Future Directions:

Multi-component Reactions (MCRs): While traditional multi-step syntheses of pyridinones are established, the application of one-pot MCRs to build the core or add complexity is a significant area for development. frontiersin.orgnih.gov Exploring novel MCRs could drastically improve synthetic efficiency and allow for the rapid generation of diverse chemical libraries.

Late-Stage Functionalization: A major gap exists in the late-stage functionalization of the pyridinone core. Developing methodologies for C-H activation at positions 3, 4, and 5 would enable the introduction of diverse substituents without requiring a de novo synthesis for each new analogue. Recent advances, such as photochemical "oxygen-walking" to create 3-hydroxy pyridine (B92270) derivatives from N-oxides, provide a template for such innovative approaches. acs.org

Piperazine (B1678402) Ring Derivatization: The exocyclic nitrogen of the piperazine ring is an obvious point for modification. However, future strategies should focus on creating libraries with more diverse and complex substituents beyond simple alkyl or aryl groups. This includes the incorporation of pharmacologically relevant motifs, chiral fragments, and groups designed to modulate physicochemical properties like solubility and cell permeability. researchgate.netnih.gov

Scaffold Hopping and Bioisosteric Replacement: The pyridinone-piperazine scaffold itself can be considered a starting point. frontiersin.org Unexplored avenues include the synthesis of bioisosteres, such as replacing the pyridinone ring with related heterocycles like pyrazolo[3,4-d]pyrimidines, to alter target selectivity and physicochemical properties. nih.gov

Table 1: Illustrative Unexplored Derivatization Strategies and Their Rationale

Derivatization SiteProposed StrategyRationale for Exploration
Pyridinone C3/C5Palladium-Catalyzed C-H ArylationIntroduce steric bulk and new interaction points to probe target binding pockets.
Pyridinone C4Introduction of Oxycycloalkyl GroupsModulate antiviral or kinase activity based on molecular modeling predictions. frontiersin.org
Piperazine N'Acylation with Chiral Carboxylic AcidsExplore stereospecific interactions with target proteins and improve selectivity.
Pyridinone N1Alkylation with Functionalized ChainsEnhance solubility and introduce vectors for conjugation to create chemical probes.

Novel Computational Approaches for Predictive Modeling

While standard computational techniques like molecular docking are common, the next generation of predictive modeling offers a more sophisticated approach to guiding the development of 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) derivatives.

Research Gaps and Future Directions:

Machine Learning for Polypharmacology Prediction: A significant research gap is the prospective prediction of a compound's full target landscape. Novel machine learning models, particularly 3D convolutional neural networks (3D-CNNs), can use the 3D structure of potential targets to predict binding affinity for a given ligand. plos.org Applying such models could pre-emptively identify both desired targets and potential off-targets for derivatives of this scaffold.

Quantitative Structure-Activity Relationship (QSAR) with Advanced Descriptors: Future QSAR studies should incorporate more advanced molecular descriptors beyond simple physicochemical properties. researchgate.netnih.gov This includes quantum mechanical calculations of electronic properties and the use of molecular dynamics (MD) simulations to generate descriptors based on the conformational flexibility of the molecule. nih.gov

Integrated In Silico ADMET Prediction: While ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is standard, emerging methods integrate predictions for brain penetration, cardiotoxicity (hERG), and metabolic stability into a single, multi-parameter optimization algorithm. nih.gov This allows for the simultaneous selection for bioactivity and drug-like properties from the earliest stages of design.

Table 2: Comparison of Traditional vs. Emerging Computational Models

Modeling ApproachTraditional MethodEmerging MethodPotential Advantage for Research
Target Prediction Single-target molecular docking3D-CNN based multi-target screening plos.orgPredicts kinome-wide selectivity and identifies novel targets.
Binding Analysis Static docking scoreMolecular Dynamics (MD) simulations (100ns+) nih.govReveals binding stability, water network interactions, and allosteric effects.
QSAR 2D physicochemical descriptors3D/4D-QSAR with quantum chemical descriptorsCreates more accurate predictive models by including electronic and conformational data.
Property Prediction Individual property calculationsMulti-parameter optimization (MPO) algorithms nih.govBalances potency, selectivity, and ADMET properties simultaneously during design.

Identification of Undiscovered Molecular Targets and Off-Targets (In Vitro/In Silico)

The pyridinone scaffold is known to be biologically promiscuous, suggesting that 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) and its derivatives may interact with numerous undiscovered protein targets. nih.gov A key future direction is the systematic deconvolution of its molecular interactions.

Research Gaps and Future Directions:

In Silico Target Deconvolution: A major challenge in phenotypic screening is identifying the direct molecular target of an active compound. Emerging computational methods that integrate chemical structure information with large-scale biological data (genomics, proteomics) can generate probabilistic networks linking a compound to its most likely targets, helping to overcome this bottleneck. nih.govnih.gov

Kinome-Wide Profiling: Given that similar scaffolds often target protein kinases, a comprehensive screening of new derivatives against a broad panel of kinases is essential. nih.govnih.gov This not only identifies the primary target but also reveals the selectivity profile, which is crucial for developing safe and effective molecules.

Chemoproteomic Approaches: Affinity-based proteomics methods, where a derivatized version of the compound is used as bait to "pull down" interacting proteins from cell lysates, remain an underutilized but powerful tool for unbiased target identification.

Exploiting Promiscuity: Rather than viewing off-target effects as solely negative, a future strategy involves intentionally designing multi-target ligands. For example, designing derivatives that simultaneously inhibit key kinases in related oncogenic pathways could offer a superior therapeutic effect. nih.gov

Development of Advanced In Vitro Assays for Mechanistic Investigations

To move beyond simple measures of potency (e.g., IC50), future research must adopt more sophisticated in vitro assays that provide deeper mechanistic insights into how derivatives of 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) function in a biologically relevant context.

Research Gaps and Future Directions:

Target Engagement Assays: A critical gap in many academic drug discovery programs is the confirmation of target binding within a living cell. Assays like the NanoBRET™ Target Engagement assay directly measure the interaction between a compound and its protein target in real-time, providing definitive evidence of on-target activity. reactionbiology.comnih.govacs.org

Cellular Pathway Analysis: It is crucial to demonstrate that target inhibition translates into a functional cellular outcome. This involves developing assays that measure the phosphorylation of downstream substrates, changes in gene expression (e.g., via qPCR), or effects on cellular processes like migration and invasion. reactionbiology.comaacrjournals.org

Biophysical Methods for Binding Kinetics: Standard assays often neglect the kinetics of the drug-target interaction. Techniques like Time-Resolved Fluorescence Energy Transfer (TR-FRET) can determine not only the binding affinity (Kd) but also the compound's residence time on its target, a parameter that often correlates better with in vivo efficacy. acs.org

Standardized Assay Conditions: A persistent issue is the lack of comparability of potency data between labs. Future in vitro kinase assays should be standardized, for instance, by running experiments at an ATP concentration equal to the Michaelis constant (Km) of the enzyme, which allows for a more accurate determination of the inhibition constant (Ki). nih.gov

Potential for Applications in Chemical Biology Tool Development

The 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) scaffold is an ideal starting point for the development of chemical probes—highly potent and selective molecules designed to investigate the biological function of a specific protein target.

Research Gaps and Future Directions:

Probe Development for Understudied Targets: Many proteins, including numerous kinases, lack high-quality chemical probes. researchgate.net By optimizing derivatives of this scaffold for potency and selectivity against a novel or understudied target, valuable tools for the broader research community can be generated.

Design of Photo-affinity Probes: A significant advancement would be the synthesis of derivatives bearing a photoreactive group (e.g., a diazirine) and a tag (e.g., an alkyne for click chemistry). Such probes, when exposed to UV light, would covalently bind to their target protein, allowing for unambiguous identification and downstream analysis.

Fluorescently Labeled Derivatives: Synthesizing fluorescently tagged versions of potent and selective inhibitors would enable their use in high-content imaging and flow cytometry to visualize the subcellular localization of the target protein and track its dynamics in living cells.

Degrader Technologies (PROTACs): An emerging and highly promising area is the development of Proteolysis-Targeting Chimeras (PROTACs). This would involve linking a selective binder derived from the 2(1H)-Pyridinone, 6-(1-piperazinyl)-(9CI) scaffold to a ligand for an E3 ubiquitin ligase. The resulting molecule would not just inhibit the target protein but induce its complete degradation, offering a powerful and durable biological effect.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI), and how can reaction parameters be optimized?

  • Methodological Answer :

  • Route Selection : Begin with a pyridinone core via condensation of β-keto esters with urea derivatives. Introduce the piperazinyl group via nucleophilic substitution (e.g., coupling 6-chloropyridinone with piperazine) .
  • Optimization :
  • Solvent : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity.
  • Temperature : Conduct reactions at 80–100°C for 12–24 hours to maximize yield.
  • Catalysts : Employ base catalysts (e.g., K₂CO₃) to deprotonate intermediates .
  • Monitoring : Track progress via TLC or HPLC. Isolate via column chromatography (silica gel, ethyl acetate/hexane).

Q. How should researchers characterize the purity and structural integrity of 2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI)?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • NMR : ¹H and ¹³C NMR to confirm substituent positions and piperazinyl integration.
  • LC-MS : Verify molecular ion peak ([M+H]⁺) and assess purity (>95%) .
  • Elemental Analysis : Validate empirical formula (e.g., C₉H₁₂N₃O).
  • Stability Testing : Perform accelerated degradation studies under heat (40–60°C) and humidity (75% RH) to identify degradation products .

Q. What are the critical stability and storage considerations for 2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI)?

  • Methodological Answer :

  • Storage Conditions :
ParameterRecommendationSource
Temperature2–8°C
Humidity<40% RH
Light SensitivityAmber glass containers
  • Handling : Use inert atmospheres (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI) in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and calculate HOMO/LUMO energies to identify electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess solubility and aggregation tendencies.
  • Reference Data : Compare with PubChem/ChEMBL databases for analogous pyridinone derivatives .

Q. What experimental strategies resolve contradictions in spectroscopic data for novel derivatives of 2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI)?

  • Methodological Answer :

  • Multi-Technique Validation :
  • Use X-ray crystallography to resolve ambiguous NOE correlations in NMR.
  • Employ 2D NMR (COSY, HSQC) to assign tautomeric forms (e.g., lactam-lactim equilibria) .
  • Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track piperazinyl group dynamics in solution .

Q. How can researchers design kinetic studies to elucidate the role of the piperazinyl group in catalytic cycles?

  • Methodological Answer :

  • Mechanistic Probes :
  • Quenching Experiments : Use TEMPO or BHT to trap radical intermediates.
  • Isotope Effects : Compare k₁₂C/k₁³C in C–N bond cleavage steps.
  • In Situ Monitoring : Utilize FTIR or Raman spectroscopy to detect transient species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.